molecular formula C9H11F2N B1420402 2-(2,4-Difluorophenyl)propan-1-amine CAS No. 1096815-88-1

2-(2,4-Difluorophenyl)propan-1-amine

Cat. No.: B1420402
CAS No.: 1096815-88-1
M. Wt: 171.19 g/mol
InChI Key: CYNSQWDKXKQAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11F2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)propan-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with nitroethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of more efficient catalysts and reaction conditions to minimize by-products and maximize the output .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2,4-Difluorophenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)propan-1-amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound for various applications .

Biological Activity

2-(2,4-Difluorophenyl)propan-1-amine, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound features a propan-1-amine backbone with a difluorophenyl substituent. The fluorine atoms enhance the compound's binding affinity to various biological targets, which is crucial for its pharmacological effects.

Property Description
Molecular Formula C10H12F2N
Molecular Weight 185.21 g/mol
Fluorination Pattern Two fluorine atoms at positions 2 and 4 on the phenyl ring
Lipophilicity Increased due to fluorination

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's ability to modulate neurotransmitter systems in the brain and may affect various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism .
  • Receptor Interaction: It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity .

Biological Activity Studies

Research on this compound has revealed promising results in various biological assays.

Case Study: DPP-IV Inhibition

A study demonstrated that a related compound exhibited over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg within 24 hours. This level of inhibition is comparable to established DPP-IV inhibitors like omarigliptin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Fluorination Pattern Biological Activity
(2S)-2-(3,4-Difluorophenyl)propan-1-amineFluorine at positions 3 and 4Potential neuropharmacological effects
(2S)-2-(2,4-Dichlorophenyl)propan-1-amineChlorine instead of fluorineDifferent receptor selectivity
(2S)-2-(2,3-Difluorophenyl)propan-1-amineFluorine at positions 2 and 3Investigated for anticancer properties

Future Research Directions

The unique properties of this compound warrant further investigation into its pharmacological potential. Future studies should focus on:

  • In Vivo Studies: To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies: To elucidate the specific molecular pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) Studies: To optimize derivatives for enhanced activity against targeted diseases.

Properties

IUPAC Name

2-(2,4-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSQWDKXKQAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 4
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(2,4-Difluorophenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(2,4-Difluorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.